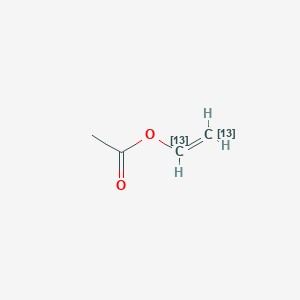

Vinyl-13C2 acetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,2-13C2)ethenyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-ZKDXJZICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH]=[13CH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584073 |

Source

|

| Record name | (~13~C_2_)Ethenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106139-40-6 |

Source

|

| Record name | (~13~C_2_)Ethenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106139-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Vinyl-13C2 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Labeled Molecule

In the intricate world of biomedical and chemical research, the ability to trace the journey of molecules is paramount. Vinyl-13C2 acetate, a stable isotope-labeled analog of vinyl acetate, serves as a powerful tool for elucidating complex biological and chemical processes. By replacing two of the naturally abundant carbon-12 atoms with the heavier carbon-13 isotope in the vinyl group (CH3CO2-¹³CH =¹³CH 2), researchers can precisely track the fate of the vinyl moiety through various transformations. This guide provides an in-depth exploration of the core applications of this compound, offering both theoretical understanding and practical insights for its use in the laboratory.

Core Applications in Research

This compound's utility spans a range of scientific disciplines, from understanding cellular metabolism to investigating the mechanisms of chemical reactions and assessing the impact of environmental exposures.

Metabolic Flux Analysis: Mapping the Flow of Life

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a cell.[1] By introducing a ¹³C-labeled substrate, such as acetate derived from this compound, into a biological system, scientists can trace the incorporation of the heavy isotope into various downstream metabolites. This allows for the construction of a detailed map of cellular metabolic pathways and the calculation of the flux through each reaction.

A prime example is the study of lipid synthesis in oleaginous yeasts like Yarrowia lipolytica.[2][3] These microorganisms can utilize acetate as a carbon source to produce triacylglycerides (TAGs), the precursors to biodiesel. By culturing the yeast on ¹³C-labeled acetate, researchers can determine the contributions of different pathways, such as the tricarboxylic acid (TCA) cycle, the glyoxylate shunt, and the pentose phosphate pathway, to the generation of acetyl-CoA and NADPH, the building blocks of lipids.[3] This knowledge is critical for the metabolic engineering of these organisms to enhance lipid production.

Experimental Workflow: ¹³C-Metabolic Flux Analysis

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Mechanistic Elucidation in Catalysis and Organic Synthesis

The precise placement of the ¹³C labels in this compound makes it an invaluable tool for dissecting reaction mechanisms. In the field of industrial chemistry, for instance, understanding the mechanism of vinyl acetate monomer (VAM) synthesis is crucial for optimizing catalyst design.[4][5] By using isotopically labeled reactants like ¹³C-ethylene and unlabeled acetic acid, or vice-versa, researchers can trace the origin of the carbon atoms in the final product and intermediates. This helps to distinguish between proposed pathways, such as those where ethylene inserts into a palladium-acetate bond versus those involving the formation of a vinyl-palladium species.[4]

Similarly, in synthetic organic chemistry, this compound can be employed as a labeled building block. For example, it has been used as an acetylene equivalent in cobalt-catalyzed C-H activation/annulation reactions to synthesize isoquinolones and pyridones.[6] While the original study did not use the labeled version, employing this compound in such a reaction would definitively confirm the incorporation and arrangement of the vinyl carbons in the final heterocyclic product.

Toxicology and Biomarker Discovery: Distinguishing Endogenous from Exogenous

A significant challenge in toxicology is differentiating between metabolites generated from an external chemical exposure and those produced naturally by the body. Vinyl acetate is metabolized by carboxylesterases to acetaldehyde and acetic acid.[7][8] Acetaldehyde is a known carcinogen but is also an endogenous metabolite.

A study in rats elegantly demonstrated the power of this compound in this context.[7] By exposing the animals to [¹³C₂]-VAM via inhalation, researchers could use highly sensitive mass spectrometry to detect ¹³C-labeled DNA adducts in the nasal epithelium. This allowed them to unequivocally attribute the formation of these adducts to the vinyl acetate exposure, separate from the background levels of adducts formed from endogenous acetaldehyde.[7] This approach provides crucial quantitative data for risk assessment and for understanding the dose-response relationship of toxic compounds.[7]

Logical Flow: Exogenous vs. Endogenous Adduct Detection

Caption: Differentiating DNA adducts from exogenous and endogenous sources.

Advanced Metabolic Imaging with Hyperpolarized MRI

A cutting-edge application for labeled vinyl acetate is its use as a precursor for hyperpolarized contrast agents in Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS).[9][10] Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a molecule, leading to a signal enhancement of several orders of magnitude in NMR and MRI. This allows for the real-time visualization of metabolic processes in vivo.

Vinyl [1-¹³C]acetate can be hydrogenated with parahydrogen to produce hyperpolarized ethyl [1-¹³C]acetate.[10][11] This hyperpolarized ester can then be rapidly delivered to cells or tissues, where esterases cleave it to produce hyperpolarized [1-¹³C]acetate. The metabolic fate of this acetate can then be tracked as it is converted to acetyl-CoA and enters other metabolic pathways. This technique holds immense promise for non-invasively probing metabolism in pathologies like cancer and cardiovascular disease.[9]

Experimental Methodologies

The successful use of this compound hinges on robust experimental design and precise analytical techniques.

Protocol: Stable Isotope Tracing in Cell Culture

This protocol provides a general framework for using this compound to trace metabolic pathways in adherent mammalian cells.

Materials:

-

This compound (or its hydrolyzed form, Sodium [1,2-¹³C₂]acetate)

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

Sterile, nuclease-free water or PBS

-

0.22 µm syringe filter

-

Culture vessels (e.g., 6-well plates)

-

Quenching solution (e.g., -80°C 80% methanol)

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Preparation of Labeled Medium:

-

Prepare a sterile, concentrated stock solution of Sodium [1,2-¹³C₂]acetate.[12] Note: Vinyl acetate itself is volatile and less soluble in aqueous media; it is typically hydrolyzed to acetate for cell culture experiments.

-

Supplement the cell culture medium with the labeled acetate to the desired final concentration. Ensure the pH is adjusted if necessary.[13]

-

Filter-sterilize the final labeled medium.

-

-

Cell Seeding and Growth:

-

Seed cells in culture vessels at a density that will ensure they are in the mid-exponential growth phase at the time of harvest.[12]

-

Culture the cells in standard, unlabeled medium for 24 hours to allow for attachment.

-

-

Isotope Labeling:

-

Remove the unlabeled medium and replace it with the pre-warmed ¹³C-labeled medium.

-

Incubate the cells for a duration sufficient to reach isotopic steady-state. This should be determined empirically but is often in the range of 18-24 hours.[1]

-

-

Metabolite Quenching and Extraction:

-

To halt all enzymatic activity, rapidly aspirate the medium and add ice-cold quenching solution to the cells.

-

Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

-

Perform metabolite extraction by adding the appropriate solvents, vortexing, and centrifuging to separate the polar and non-polar phases.

-

-

Analysis:

-

Collect the polar metabolite fraction.

-

Analyze the sample using LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).

-

-

Data Interpretation:

-

Use the mass isotopomer distribution data to calculate the relative contributions of the labeled acetate to different metabolic pathways.

-

Analytical Techniques

-

Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is the workhorse for MFA and toxicology studies.[7][14] It separates ions based on their mass-to-charge ratio, allowing for the precise quantification of molecules containing ¹³C atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for characterizing the structure of labeled compounds and is the primary detection method in hyperpolarization studies.[9][11][15] ¹³C NMR can directly detect the labeled carbon atoms, providing information about their chemical environment.

Data Presentation

Table 1: Properties of Vinyl-¹³C₂ Acetate

| Property | Value | Reference |

| CAS Number | 106139-40-6 | [16][17] |

| Molecular Formula | (¹³C)₂C₂H₆O₂ | [16] |

| Molecular Weight | 88.07 g/mol | [16] |

| Isotopic Purity | ≥99 atom % ¹³C | [17] |

| Physical Form | Liquid | [18] |

| Storage Temperature | 2-8°C | [17] |

Conclusion

This compound is more than just a labeled molecule; it is a key that unlocks a deeper understanding of dynamic systems at the molecular level. Its application in metabolic flux analysis enables the optimization of biotechnological processes, while its use in mechanistic and toxicological studies provides clarity on complex chemical transformations and their biological consequences. As analytical technologies continue to advance, particularly in the realm of high-resolution mass spectrometry and hyperpolarized MRI, the utility of this compound in pushing the boundaries of scientific discovery is set to expand even further.

References

- BOC Sciences.

- Kovtunov, K. V., et al. (2021). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters.

- Pottenger, L. H., et al. (2021).

- ChemicalBook.

- Shchepin, R. V., et al. (2016). Efficient Synthesis of Molecular Precursors for Parahydrogen-Induced Polarization of Ethyl Acetate-1-13C and Beyond.

- MDPI. (2022).

- ResearchGate. (a)

- BenchChem.

- Tysoe, W. T. (2004). Mechanistic Study of Vinyl Acetate Synthesis On Pd and Au-Pd Model Catalysts.

- Dastagir, S. (2023). Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral CpCo(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones*.

- Liu, N., Qiao, K., & Stephanopoulos, G. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica.

- Santa Cruz Biotechnology.

- Sigma-Aldrich.

- Liu, N., et al. (2016). 13C Metabolic Flux Analysis of acetate conversion to lipids by Yarrowia lipolytica. PubMed.

- Ahn, W. S., & Antoniewicz, M. R. (2012). A guide to 13C metabolic flux analysis for the cancer biologist.

- ResearchGate.

- ResearchGate. (2016).

- Agency for Toxic Substances and Disease Registry. (2023).

- Brenntag.

Sources

- 1. d-nb.info [d-nb.info]

- 2. isotope.com [isotope.com]

- 3. 13C Metabolic Flux Analysis of acetate conversion to lipids by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of Molecular Precursors for Parahydrogen-Induced Polarization of Ethyl Acetate-1-13C and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Purity Certified Reference Material for Vinyl Acetate [mdpi.com]

- 15. Vinyl acetate(108-05-4) 13C NMR spectrum [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. 乙烯基-13C2醋酸酯 ≥99 atom % 13C, ≥99% (CP), contains ~0.1% hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 18. Vinyl Acetate Uses | Brenntag [brenntag.com]

An In-depth Technical Guide to Vinyl-13C2 Acetate: Properties, Synthesis, and Application

Introduction: The Significance of Isotopic Labeling in Chemical Science

In the landscape of molecular research and development, the ability to trace atomic and molecular pathways is paramount. Isotopic labeling, a technique where specific atoms in a molecule are replaced with their isotopes, provides a powerful lens through which to view the intricate dance of chemical reactions and biological processes.[1][2] Vinyl-13C2 acetate, a stable isotope-labeled version of the crucial industrial monomer vinyl acetate, exemplifies the utility of this approach.[3] By incorporating two heavy carbon-13 isotopes into the vinyl functional group (CH₃CO₂¹³CH=¹³CH₂), this molecule becomes a highly specific probe, detectable by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

This guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its unique properties, explore detailed synthesis protocols with mechanistic insights, and discuss its applications, providing a robust resource grounded in scientific literature and practical expertise. The strategic placement of the ¹³C isotopes makes this compound particularly valuable for mechanistic studies of polymerization, metabolic flux analysis, and as a calibration standard in advanced analytical applications.[]

Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are largely governed by its parent molecule, vinyl acetate. However, the isotopic substitution introduces subtle but critical differences, primarily in its mass and spectroscopic signature.

General Properties

The macroscopic physical properties of this compound are nearly identical to those of its unlabeled counterpart. It is a colorless, flammable liquid with a characteristic sweet, fruity odor.[5][6] Key physical data are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | CH₃CO₂¹³CH=¹³CH₂ | |

| Molecular Weight | 88.07 g/mol | [3] |

| CAS Number | 106139-40-6 | [3] |

| Appearance | Colorless Liquid | [5][6] |

| Boiling Point | 72-73 °C (lit.) | [7] |

| Melting Point | -93 °C (lit.) | [7] |

| Density | 0.956 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.395 (lit.) | [7] |

| Storage Conditions | 2-8°C, typically with a stabilizer like hydroquinone (~0.1%) to prevent polymerization. |

Spectroscopic Profile: The Core of Isotopic Utility

The true value of this compound is revealed through spectroscopic analysis, where the ¹³C labels provide a unique and powerful analytical handle.

Mass Spectrometry (MS): In mass spectrometry, the molecule exhibits a clear mass shift. The molecular ion peak will appear at an m/z value two units higher than that of unlabeled vinyl acetate (86.09 g/mol ), confirming the incorporation of the two ¹³C isotopes.[8] This distinct mass signature is fundamental for tracer studies in complex biological or chemical matrices.

Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are sensitive to the mass of the constituent atoms. In this compound, the C=C bond involves two heavier carbon isotopes. This results in a slight shift of the C=C stretching frequency to a lower wavenumber compared to the unlabeled compound. This predictable shift can be used to assign vibrational modes in complex spectra, particularly in studies of polymer structures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is where this compound demonstrates its most significant utility. While standard ¹H NMR spectra are useful, the ¹³C NMR spectrum is profoundly informative.

-

¹H NMR: The proton spectrum will resemble that of unlabeled vinyl acetate but with additional complexity. The protons on the labeled vinyl group will exhibit strong coupling to the attached ¹³C nuclei, leading to the splitting of signals into doublets (¹J-CH coupling), providing direct evidence of the label's position.

-

¹³C NMR: This is the most critical analytical technique. Unlike in natural abundance spectra where ¹³C-¹³C coupling is statistically negligible, the spectrum of this compound is dominated by it.

-

The two adjacent ¹³C atoms of the vinyl group will appear as a pair of doublets due to a large one-bond coupling constant (¹J-CC), a definitive confirmation of the labeling pattern.

-

This direct observation of C-C bonds is invaluable for studying polymerization mechanisms, where the fate of the vinyl group's backbone can be tracked with precision.[10]

-

| Spectroscopic Feature | Expected Observation for this compound |

| Mass Spectrum (M+) | m/z = 88.07, a +2 shift from unlabeled vinyl acetate.[3] |

| ¹³C NMR (Vinyl Carbons) | Two signals split into doublets by a large ¹J-CC coupling constant. |

| ¹H NMR (Vinyl Protons) | Signals split into doublets by large ¹J-CH coupling constants. |

| IR Spectrum (C=C stretch) | Shift to a slightly lower frequency compared to the ~1646 cm⁻¹ band in unlabeled vinyl acetate. |

Part 2: Synthesis of this compound

The synthesis of isotopically labeled compounds requires careful selection of starting materials and reaction pathways to ensure the label is incorporated efficiently and at the desired position. For this compound, the primary strategies are adapted from the major industrial processes for producing unlabeled vinyl acetate.[11]

Retrosynthetic Strategy

A retrosynthetic analysis points to two logical precursors for the ¹³C₂ vinyl moiety: Ethylene-13C2 or Acetylene-13C2 . The choice between these two heavily influences the synthetic methodology.

Method 1: Palladium-Catalyzed Oxidative Acetoxylation of Ethylene-13C2

This method is the cornerstone of modern industrial vinyl acetate production and is readily adaptable for isotopic labeling.[5][12] The reaction involves the palladium-catalyzed reaction of ethylene with acetic acid in the presence of oxygen.[13]

Overall Reaction: 2 ¹³C₂H₄ + 2 CH₃COOH + O₂ → 2 CH₃CO₂¹³CH=¹³CH₂ + 2 H₂O

Mechanism: The reaction proceeds via a sophisticated catalytic cycle. While debated, a widely supported mechanism involves the insertion of ethylene into a palladium-acetate bond followed by β-hydride elimination.[14][15][16] The use of isotopically labeled reactants has been crucial in elucidating this pathway.[14][15]

Expert Insights: The key to this process is the in-situ re-oxidation of the Pd(0) intermediate back to the active Pd(II) catalyst, which is typically achieved using a co-catalyst system like CuCl₂ in liquid-phase reactions or by direct reaction with oxygen in the gas phase.[5] The selectivity and activity of the catalyst are paramount and are often enhanced by using gold as a promoter on a silica support.[15][17]

Detailed Experimental Protocol (Laboratory Scale):

-

Catalyst Preparation: Prepare a supported catalyst, typically 1-2% Palladium and 0.5-1% Gold by weight on a silica support.

-

Reactor Setup: A fixed-bed flow reactor is charged with the catalyst. The system must be capable of handling gases at elevated pressure and temperature (e.g., 5-9 bar and 175-200 °C).[12]

-

Reactant Feed:

-

Glacial acetic acid is vaporized and mixed with a stream of inert gas (e.g., nitrogen).

-

Ethylene-13C2 gas and oxygen are precisely metered and mixed with the acetic acid vapor stream. A typical feed might consist of 40-60% Ethylene-13C2, 15-25% acetic acid vapor, and 5-8% oxygen.[17]

-

Safety Critical: The concentration of oxygen must be kept below the explosive limit of the ethylene mixture.

-

-

Reaction Execution: The gaseous mixture is passed through the heated catalyst bed.

-

Product Collection & Workup:

-

The reactor effluent is cooled to condense the vinyl acetate, unreacted acetic acid, and water.

-

The liquid condensate is separated from non-condensable gases (unreacted ethylene, CO₂, etc.).

-

The crude product is purified by fractional distillation. Hydroquinone is added as a stabilizer to prevent polymerization during this step.[5]

-

Method 2: Addition of Acetic Acid to Acetylene-13C2

This is a more traditional route, historically significant and still used in some regions.[17][18] It involves the direct addition of acetic acid across the triple bond of acetylene.

Overall Reaction: ¹³C₂H₂ + CH₃COOH → CH₃CO₂¹³CH=¹³CH₂

Mechanism: The reaction is typically catalyzed by a zinc acetate catalyst supported on activated carbon.[5][17][19] It proceeds via the coordination of acetylene to the zinc center, followed by nucleophilic attack by the acetic acid.

Detailed Experimental Protocol (Vapor Phase):

-

Catalyst: Zinc acetate on an activated carbon support (e.g., 10 wt%).[17]

-

Reactor Setup: A tubular reactor is packed with the catalyst and heated.

-

Reactant Feed: A mixture of Acetylene-13C2 gas and vaporized glacial acetic acid (a molar ratio of roughly 4:1 acetylene to acetic acid is common) is prepared.[5][17][20]

-

Reaction Execution: The gas mixture is passed through the catalyst bed, typically maintained at 170-200 °C and atmospheric pressure.[5][19]

-

Product Collection & Workup: The product stream is cooled to condense the vinyl acetate and unreacted acetic acid, which are then separated and purified by distillation.

Trustworthiness & Causality: While seemingly simpler, the acetylene route has challenges. Acetylene is more expensive and difficult to handle than ethylene.[13][19] The catalyst can also be prone to deactivation. The ethylene-based process is generally favored for its higher efficiency, safety, and cost-effectiveness, making it the preferred method for producing this high-value labeled compound.[5][13]

Part 3: Quality Control and Applications

Verification of isotopic incorporation and purity is a critical final step. A multi-technique approach ensures the final product meets the stringent requirements for its intended applications.

Quality Control Workflow

Key Applications in Research

The unique characteristics of this compound make it an invaluable tool for:

-

Mechanistic Studies: It is used to study the mechanisms of polymerization.[] By tracking the ¹³C₂ unit, researchers can elucidate how vinyl monomers add to a growing polymer chain, providing insights into tacticity and branching.[10]

-

Metabolic Tracing: In drug development and metabolic research, labeled compounds can be used to trace the metabolic fate of molecules in vivo. While not a drug itself, the vinyl acetate moiety is a precursor to polymers used in drug delivery systems.

-

Analytical Standards: It serves as a high-purity internal standard for quantitative analysis by mass spectrometry (Isotope Dilution Mass Spectrometry), allowing for precise measurement of unlabeled vinyl acetate in environmental or industrial samples.

Conclusion

This compound is more than just a labeled molecule; it is a precision tool that enables deeper scientific inquiry. Its synthesis, while demanding, leverages well-established industrial chemistry, adapted for the specific requirements of isotopic labeling. The true power of this compound lies in its spectroscopic properties, which provide unambiguous information about molecular structure and reaction pathways. For researchers in polymer science, catalysis, and analytical chemistry, this compound offers a clear and reliable method for tracking the journey of the vinyl group, turning complex chemical questions into answerable propositions.

References

-

Stacchiola, D., Calaza, F., Burkholder, L., & Tysoe, W. T. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(30), 4572-4574. [Link]

-

Stacchiola, D. (2004). Mechanistic Study of Vinyl Acetate Synthesis On Pd and Au-Pd Model Catalysts. ResearchGate. [Link]

-

LookChem. Manufacture of Vinyl Acetate Based on Acetylene or Acetaldehyde. [Link]

-

LookChem. Cas 106139-40-6, this compound. [Link]

-

PubChem. Vinyl Acetate. [Link]

-

Stacchiola, D., Calaza, F., Burkholder, L., & Tysoe, W. T. (2005). Elucidation of the reaction mechanism for the palladium-catalyzed synthesis of vinyl acetate. Angewandte Chemie (International ed. in English), 44(30), 4572-4. [Link]

-

Brenntag. Vinyl Acetate Uses. [Link]

- Barbour, W. A. S. (1966). U.S. Patent No. 3,280,178.

-

Stacchiola, D., et al. (2002). Vinyl Acetate Formation by the Reaction of Ethylene with Acetate Species on Oxygen-Covered Pd(111). Journal of the American Chemical Society, 124(16), 4444-4445. [Link]

-

Gellner, K. An Introduction to Vinyl Acetate-Based Polymers. [Link]

-

CONVERTER Magazine. (2021). Progress in Vinyl Acetate. [Link]

-

Industrial Plant Simulation. Vinyl Acetate from ethylene, acetic acid and oxygen. [Link]

-

Royal Society of Chemistry. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis. [Link]

-

Shchepin, R. V., et al. (2017). Efficient Synthesis of Molecular Precursors for Parahydrogen-Induced Polarization of Ethyl Acetate-1-13C and Beyond. ACS Omega, 2(7), 3843-3849. [Link]

-

Tonelli, A. E. (1995). Carbon-13 NMR spectroscopy as a means to probe the local microstructures and conformations of ethylene-vinyl acetate copolymers. Macromolecules, 28(15), 5033-5038. [Link]

-

ResearchGate. ¹³C NMR spectra of the (a) ethylene vinyl acetate (EVA).... [Link]

-

ResearchGate. ¹³C NMR spectrum of PVAc in (CDCl3). [Link]

-

Cerno Bioscience. Isotope Labeling. [Link]

-

QMplus Hub. Characterization Data for Ethylene-vinyl acetate copolymer (EVA). [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Organic Syntheses. vinyl acetate. [Link]

-

Vogl, D. P., Conibear, A. C., & Becker, C. F. W. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society Reviews, 50(19), 10995-11019. [Link]

-

Le, T., & Dayie, T. K. (2018). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Molecules (Basel, Switzerland), 23(12), 3122. [Link]

-

American Chemical Society. (2013). Vinyl acetate synthesis and current production. [Link]

Sources

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 5. Vinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 6. Vinyl Acetate | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 106139-40-6,this compound | lookchem [lookchem.com]

- 8. celanese.com [celanese.com]

- 9. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient Synthesis of Molecular Precursors for Parahydrogen-Induced Polarization of Ethyl Acetate-1-13C and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.org [acs.org]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 15. researchgate.net [researchgate.net]

- 16. experts.umn.edu [experts.umn.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. converter-magazine.info [converter-magazine.info]

- 19. Manufacture of Vinyl Acetate Based on Acetylene or Acetaldehyde - Chempedia - LookChem [lookchem.com]

- 20. US3280178A - Production of vinyl acetate - Google Patents [patents.google.com]

The Unambiguous Monomer: A Technical Guide to Vinyl-13C2 Acetate as a Tracer in Polymerization Studies

Authored by: A Senior Application Scientist

Abstract

The quest for precision in polymer science necessitates tools that can unambiguously elucidate reaction mechanisms, kinetics, and the resulting polymer architecture. Isotopic labeling, a technique with a long and successful history in small molecule chemistry, offers a powerful approach to achieving this clarity at the macromolecular level. This technical guide provides an in-depth exploration of Vinyl-13C2 acetate as a highly effective tracer monomer in polymerization studies. We will delve into the rationale behind its use, detailed experimental methodologies for its application, and the analytical techniques required to decode the information it provides. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to gain a deeper understanding of polymerization processes and to design polymers with precisely controlled properties.

Introduction: The Challenge of "Seeing" Polymerization

The synthesis of polymers is a dynamic process involving a cascade of chemical reactions. Understanding the intricate details of these reactions—such as initiation, propagation, termination, and chain transfer events—is paramount for controlling the final properties of the material. Traditional analytical techniques often provide ensemble-averaged information, which can obscure the subtle mechanistic details that differentiate one polymerization from another. The introduction of an isotopically labeled monomer, such as this compound, acts as a molecular beacon, allowing us to track its journey from a free monomer to its final position within a polymer chain. This provides an unparalleled level of insight into the polymerization process.

The use of stable isotopes like Carbon-13 (¹³C) is particularly advantageous as it does not introduce significant changes to the chemical reactivity of the monomer, a phenomenon known as the kinetic isotope effect, which is often negligible for heavier atoms. This ensures that the tracer accurately reflects the behavior of its unlabeled counterpart.

This compound: A Chemist's Magnifying Glass

This compound is a synthetic monomer where both carbon atoms of the vinyl group are replaced with the stable ¹³C isotope. This specific labeling pattern is crucial for its utility as a tracer.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of ¹³C-labeled acetylene with acetic acid in the presence of a catalyst. The resulting monomer is chemically identical to standard vinyl acetate in terms of its reactivity in polymerization reactions.

| Property | Value |

| Chemical Formula | ¹³C₂H₃(O₂CCH₃) |

| Molecular Weight | ~88.06 g/mol (isotopically enhanced) |

| Appearance | Colorless liquid |

| Boiling Point | 72-73 °C |

Why Double Labeling? The Power of ¹³C-¹³C Coupling

The key to the utility of this compound lies in the fact that the two adjacent ¹³C nuclei in the vinyl group can interact with each other in a magnetic field, a phenomenon known as spin-spin coupling. This coupling is observable in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and provides a unique spectral signature that allows for the unambiguous identification of the labeled monomer unit within the polymer chain.

Experimental Workflow: From Monomer to Macromolecular Insight

The application of this compound as a tracer involves a systematic experimental workflow, from the polymerization reaction itself to the detailed analysis of the resulting polymer.

Figure 1: A generalized experimental workflow for utilizing this compound as a tracer in polymerization studies.

Step-by-Step Experimental Protocol: A Case Study in Free-Radical Polymerization

This protocol outlines a typical pulsed-laser polymerization (PLP) experiment, a powerful technique for determining propagation rate coefficients.[1][2]

Materials:

-

This compound

-

Unlabeled vinyl acetate (for co-polymerization, if desired)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

Solvent (if not bulk polymerization)

-

Inert gas (e.g., Argon or Nitrogen)

-

Precipitation solvent (e.g., Methanol)

-

NMR solvent (e.g., CDCl₃)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Pulsed laser (e.g., excimer laser)

-

Reaction vessel with a quartz window

-

Stirring mechanism

-

Temperature controller

-

Equipment for polymer isolation (e.g., centrifuge, vacuum oven)

-

NMR spectrometer

-

Mass spectrometer (e.g., MALDI-TOF)

-

Gel Permeation Chromatography (GPC) system

Procedure:

-

Monomer Preparation: Prepare the desired monomer mixture. This could be pure this compound or a mixture with its unlabeled counterpart. The concentration of the tracer can be adjusted depending on the sensitivity of the analytical technique and the specific information sought.

-

Initiator Addition: Dissolve the photoinitiator in the monomer mixture. The concentration of the initiator should be carefully chosen to ensure a controlled polymerization.

-

Inert Atmosphere: Transfer the reaction mixture to the reaction vessel and deoxygenate by several freeze-pump-thaw cycles or by sparging with an inert gas. Oxygen is a potent inhibitor of free-radical polymerization.

-

Polymerization: Place the reaction vessel in the PLP setup, ensuring the laser beam passes through the quartz window. Begin stirring and allow the mixture to reach the desired temperature. Initiate the polymerization by firing the laser at a specific frequency and duration.

-

Termination and Isolation: After the desired polymerization time, terminate the reaction (e.g., by exposing to air or adding a radical scavenger). Precipitate the polymer by adding the crude reaction mixture to a non-solvent (e.g., methanol).

-

Purification: Isolate the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Decoding the Signal: Analytical Techniques

The true power of using this compound is realized during the analysis of the resulting polymer.

¹³C NMR Spectroscopy: Unveiling Microstructure

¹³C NMR is the primary tool for analyzing polymers synthesized with this compound.[3][4][5][6][7] The unique ¹³C-¹³C coupling provides a wealth of information:

-

Monomer Incorporation: The presence of the characteristic coupled signals confirms the incorporation of the labeled monomer into the polymer chain.

-

Regiochemistry: The coupling patterns can reveal the head-to-tail, head-to-head, or tail-to-tail linkages of the monomer units.

-

Stereochemistry (Tacticity): The chemical shifts of the labeled carbon atoms are sensitive to the stereochemical environment, allowing for the determination of isotactic, syndiotactic, and atactic sequences.

-

End-Group Analysis: If the initiator fragments are also labeled or have a distinct NMR signature, the end groups of the polymer chains can be identified, providing insights into the initiation and termination mechanisms.

Figure 2: The relationship between a polymer chain containing a this compound unit and its corresponding ¹³C NMR spectral regions.

Mass Spectrometry: Probing Molecular Weight and End Groups

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for polymer analysis.[8][9][10][11] When applied to polymers synthesized with this compound:

-

Absolute Molecular Weight: MALDI-TOF MS can provide the absolute molecular weight of the polymer chains, unlike GPC which gives relative values.

-

End-Group Mass: The mass of the end groups can be precisely determined, further elucidating the initiation and termination mechanisms.

-

Oligomer Analysis: For low molecular weight polymers, individual oligomers can be resolved, and the incorporation of the labeled monomer can be confirmed for each chain length.

Gel Permeation Chromatography (GPC): Determining Molecular Weight Distribution

GPC is used to determine the molecular weight distribution (MWD) of the polymer. The shape of the MWD can provide information about the polymerization kinetics and the presence of side reactions.

Applications in Polymer Science and Drug Development

The insights gained from using this compound as a tracer have significant implications for various fields:

-

Fundamental Polymer Chemistry: Elucidation of polymerization mechanisms, determination of rate constants, and understanding the influence of reaction conditions on polymer microstructure.

-

Materials Science: Design of polymers with tailored properties by controlling their microstructure. This includes applications in coatings, adhesives, and specialty plastics.

-

Drug Development: In the synthesis of polymer-drug conjugates and other polymeric drug delivery systems, understanding the polymerization process is crucial for ensuring the safety and efficacy of the final product. The precise control over polymer architecture afforded by the insights from tracer studies can lead to more effective and targeted therapies.

Conclusion: A Commitment to Precision

The use of this compound as a tracer monomer represents a commitment to precision in polymer science. By providing an unambiguous window into the complexities of polymerization, this technique empowers researchers to move beyond empirical observations and towards a rational design of macromolecules. The detailed mechanistic and kinetic data obtained from these studies are invaluable for the development of new materials and therapeutics with enhanced performance and reliability. As the demand for sophisticated polymeric materials continues to grow, the importance of such powerful analytical tools will only increase.

References

-

Waters Corporation. Polymer Analysis by MALDI-Tof MS. [Link]

-

Li, L. (2012). Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Analytical Methods, 4(11), 3534-3541. [Link]

-

Bruker. Advanced Polymer Analysis with MALDI-TOF MS. [Link]

-

Hutchinson, R. A., & Richards, J. R. (1994). Determination of Propagation Rate Coefficients by Pulsed-Laser Polymerization for Systems with Rapid Chain Growth: Vinyl Acetate. Macromolecules, 27(16), 4530–4537. [Link]

-

University of Delaware Mass Spectrometry Facility. MALDI-TOF Polymer Analysis Guide. [Link]

-

Bruker Daltonics. (2020, January 24). Polymer Analysis using MALDI TOF [Video]. YouTube. [Link]

-

ResearchGate. 13C NMR spectrum of PVA dispersion. [Link]

-

Drache, M., & Schmidt-Naake, G. (2015). Determination of vinyl acetate propagation rate coefficients via high frequency pulsed laser polymerization. Macromolecular Reaction Engineering, 9(4), 393-398. [Link]

-

ResearchGate. ¹³C NMR spectrum of PVAc in (CDCl3). [Link]

-

Gilbert, R. G., et al. (1997). Propagation Rate Coefficient of Vinyl neo-Decanoate by Pulsed Laser Polymerization. Macromolecules, 30(23), 7012-7019. [Link]

-

Wu, T. K., & Ovenall, D. W. (1977). Proton and Carbon-13 Nuclear Magnetic Resonance Studies of Poly(vinyl acetate). Macromolecules, 10(3), 603–607. [Link]

-

ResearchGate. NMR Study of Commercial Poly(ethylene-Co-Vinyl Acetate). [Link]

-

Wu, T. K. (1979). 300-MHz Proton NMR and 25-MHz carbon-13 NMR investigations of sequence distributions in vinyl alcohol-vinyl acetate copolymers. Macromolecules, 12(4), 723–727. [Link]

-

Pinto, J. C., & Schork, F. J. (1994). Vinyl Acetate Continuous Emulsion Polymerization on Pulsed Perforated Plates Column. Journal of Applied Polymer Science, 54(10), 1467-1484. [Link]

-

Ihlefeld, J. F., et al. (2018). Polyvinyl acetate-based polymer host for optical and far-infrared spectroscopy of individualized nanoparticles. Journal of Applied Physics, 124(16), 163101. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. m.youtube.com [m.youtube.com]

Unraveling Cellular Metabolism: A Technical Guide to 13C-Labeled Acetate Tracing

Foreword: The Power of Tracing with Acetate

In the intricate and dynamic world of cellular metabolism, understanding the flow of nutrients and the activity of metabolic pathways is paramount for advancing biological research and drug development. Stable isotope tracing, particularly with carbon-13 (¹³C), has emerged as a powerful tool to illuminate these complex networks. While glucose and glutamine have traditionally been the workhorses of metabolic tracing, ¹³C-labeled acetate offers a unique and insightful lens through which to view cellular bioenergetics and biosynthesis.

Acetate, a short-chain fatty acid, serves as a key precursor for acetyl-CoA, a central node in metabolism that fuels the tricarboxylic acid (TCA) cycle and provides the building blocks for fatty acid and steroid synthesis.[1] By introducing ¹³C-labeled acetate to a biological system and tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can quantitatively measure the flux through these critical pathways. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, experimental design, and data interpretation of ¹³C-labeled acetate tracing studies. We will delve into the causality behind experimental choices, ensuring that each step is not just a protocol to be followed, but a logical component of a self-validating system.

The Central Role of Acetate in Cellular Metabolism

Acetate is readily taken up by many cell types and is activated to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes. This process occurs in both the cytoplasm and mitochondria, creating distinct pools of acetyl-CoA that are utilized for different metabolic functions.

-

Mitochondrial Acetyl-CoA: Primarily derived from pyruvate dehydrogenase (PDH) and fatty acid oxidation, mitochondrial acetyl-CoA enters the TCA cycle to generate ATP and reducing equivalents (NADH and FADH₂).[1] ¹³C-acetate can directly contribute to this mitochondrial pool, providing a direct measure of TCA cycle activity.[2]

-

Cytosolic Acetyl-CoA: This pool is the primary source of carbon for de novo fatty acid synthesis and cholesterol biosynthesis.[3] Under certain conditions, such as hypoxia or in specific cancer types, acetate can be a significant contributor to the cytosolic acetyl-CoA pool.[3][4]

The ability to trace the fate of acetate-derived carbons into these distinct pathways makes ¹³C-acetate an invaluable tool for understanding metabolic reprogramming in various physiological and pathological states, including cancer, immunology, and neurobiology.[1][5][6]

Experimental Design: Key Considerations for Robust ¹³C-Acetate Tracing

A well-designed experiment is the cornerstone of reliable and interpretable metabolic tracing data. The following considerations are crucial for planning your ¹³C-acetate labeling studies.

Choice of ¹³C-Acetate Isotope

The position of the ¹³C label on the acetate molecule determines the information that can be gleaned from the experiment.

| ¹³C-Acetate Isotope | Labeling Pattern and Application |

| [1-¹³C]Acetate | The carboxyl carbon is labeled. Upon entry into the TCA cycle as acetyl-CoA, this labeled carbon is lost as ¹³CO₂ in the first turn (at the isocitrate dehydrogenase and α-ketoglutarate dehydrogenase steps). This tracer is useful for measuring the rate of CO₂ production from acetate. |

| [2-¹³C]Acetate | The methyl carbon is labeled. This label is retained within the TCA cycle intermediates for multiple turns, allowing for the quantification of TCA cycle flux and anaplerosis.[7] |

| [1,2-¹³C₂]Acetate | Both carbons are labeled. This tracer provides the most comprehensive information, allowing for the deconvolution of pathways with overlapping intermediates and the assessment of pyruvate recycling.[2][8] |

The choice of tracer depends on the specific research question. For general TCA cycle flux analysis, [2-¹³C]acetate is often sufficient. For more complex metabolic network analysis, [1,2-¹³C₂]acetate is preferred.

Cell Culture and Labeling Conditions

To ensure accurate interpretation of labeling data, it is essential to achieve a metabolic and isotopic steady state.

Protocol 1: Cell Culture Preparation for ¹³C-Acetate Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. This minimizes confounding effects from nutrient depletion or contact inhibition.

-

Media Formulation: The base medium should be carefully chosen to mimic the physiological environment of interest. The concentration of unlabeled acetate in the serum should be considered, as it will dilute the ¹³C-labeled tracer. Dialyzed fetal bovine serum (FBS) is recommended to reduce the background levels of unlabeled metabolites.

-

Adaptation Phase: Allow cells to adapt to the experimental medium for at least 24 hours before introducing the ¹³C-labeled acetate. This ensures that the metabolic phenotype is stable.

-

Labeling: Replace the adaptation medium with fresh medium containing the ¹³C-labeled acetate at the desired concentration. The concentration should be sufficient to ensure robust labeling without causing toxicity. A typical starting concentration is 1-5 mM. The duration of labeling should be sufficient to reach isotopic steady state, which is typically 18-24 hours for mammalian cells.[9]

Sample Collection and Metabolite Extraction

Rapid and efficient quenching of metabolism is critical to prevent artifactual changes in metabolite levels and labeling patterns.

Protocol 2: Metabolite Quenching and Extraction

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

-

Metabolite Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to the cells. This simultaneously lyses the cells and precipitates proteins and other macromolecules.

-

Scraping and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. The supernatant can be stored at -80°C until analysis. For lipid analysis, a separate extraction using a non-polar solvent system (e.g., Bligh-Dyer) is required.[10]

Analytical Platforms for ¹³C-Labeling Analysis

The two primary analytical techniques for measuring ¹³C incorporation into metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. In ¹³C tracing studies, MS is used to determine the mass isotopologue distribution (MID) of metabolites, which is the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable metabolites, such as amino acids and organic acids. Derivatization is often required to increase the volatility of the analytes.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of polar and non-polar metabolites without the need for derivatization.[12] High-resolution MS instruments, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR), are capable of resolving the small mass differences between ¹³C-isotopologues.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional labeling of ¹³C atoms within a molecule.[14][15] This is particularly useful for distinguishing between different metabolic pathways that may produce the same mass isotopologue but with different labeling patterns. While generally less sensitive than MS, recent advances in NMR technology have significantly improved its utility in metabolomics.[16][17]

-

¹³C NMR: Directly detects the ¹³C nucleus, providing unambiguous identification of the labeled positions.[18]

-

¹H-¹³C Heteronuclear Correlation Spectroscopy (HSQC): A 2D NMR technique that correlates the chemical shifts of protons with their directly attached carbons, providing both identification and positional labeling information.[19]

Data Analysis and Interpretation: From Raw Data to Biological Insight

The analysis of ¹³C labeling data involves several steps, from the correction of raw data to the calculation of metabolic fluxes.

Data Correction and Isotopologue Distribution Analysis

Raw MS data must be corrected for the natural abundance of ¹³C (approximately 1.1%). This is typically done using algorithms that account for the elemental composition of the metabolite and the tracer enrichment. The corrected data provides the fractional contribution of the tracer to the metabolite pool.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a computational modeling technique that uses the measured isotopologue distributions to calculate the rates (fluxes) of intracellular metabolic reactions.[7][20] This involves constructing a stoichiometric model of the metabolic network and then using an optimization algorithm to find the set of fluxes that best reproduces the experimental labeling data.

The output of MFA is a quantitative flux map that provides a detailed picture of the metabolic state of the cell. This information can be used to:

-

Identify active and inactive metabolic pathways.[21]

-

Quantify the relative contributions of different substrates to cellular metabolism.[9]

-

Identify metabolic bottlenecks and potential targets for drug development.[20]

Table 2: Interpreting Labeling Patterns in Key Metabolites from [1,2-¹³C₂]Acetate

| Metabolite | Isotopologue | Interpretation |

| Citrate | M+2 | Direct entry of ¹³C-acetyl-CoA into the first turn of the TCA cycle. |

| Malate | M+2 | Labeling from the first turn of the TCA cycle. |

| Aspartate | M+2 | Derived from oxaloacetate from the first turn of the TCA cycle. |

| Glutamate | M+2 | Derived from α-ketoglutarate from the first turn of the TCA cycle. |

| Palmitate | M+2, M+4, ... | De novo fatty acid synthesis from ¹³C-acetyl-CoA. The number of labeled carbons indicates the number of acetyl-CoA units incorporated. |

Applications in Research and Drug Development

¹³C-acetate tracing has been applied to a wide range of research areas, providing critical insights into cellular metabolism.

-

Cancer Metabolism: Acetate has been identified as an important fuel source for tumors, particularly under hypoxic conditions.[1][3] ¹³C-acetate tracing can be used to assess the reliance of cancer cells on acetate for growth and survival, and to evaluate the efficacy of drugs that target acetate metabolism.

-

Immunometabolism: The metabolic state of immune cells is closely linked to their function. ¹³C-acetate tracing has revealed that CD8+ T cells switch their fuel preference from glutamine to acetate during the course of an immune response.[5][22][23]

-

Neurobiology: In the brain, acetate is preferentially taken up and metabolized by astrocytes.[6][24] ¹³C-acetate tracing is used to study glial metabolism and its role in supporting neuronal function.

Conclusion: A Powerful Tool for Metabolic Discovery

¹³C-labeled acetate tracing is a robust and versatile technique for interrogating cellular metabolism. By providing a direct readout of TCA cycle activity and fatty acid synthesis, it offers a unique window into the bioenergetic and biosynthetic state of the cell. The insights gained from these studies are not only advancing our fundamental understanding of biology but are also paving the way for the development of new therapeutic strategies for a variety of diseases. As analytical technologies continue to improve, the application of ¹³C-acetate tracing is poised to expand, further illuminating the intricate and fascinating world of cellular metabolism.

References

-

Liu, N., Qiao, K., & Stephanopoulos, G. (2016). 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. Metabolic Engineering, 38, 84-93. [Link]

-

Kovacevic, S., et al. (2012). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 833, 291-318. [Link]

-

Liu, N., Qiao, K., & Stephanopoulos, G. (2016). 13C Metabolic Flux Analysis of acetate conversion to lipids by Yarrowia lipolytica. PubMed, 38, 84-93. [Link]

-

Kovacevic, S., et al. (2012). Labelling Analysis for 13C MFA Using NMR Spectroscopy. Springer Nature Experiments. [Link]

-

Edison, A. S., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. [Link]

-

Bouzier-Sore, A. K., & Bolanos, J. P. (2015). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics, 7, 3. [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4568-4575. [Link]

-

Lorkiewicz, P. K., et al. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 9(12), 305. [Link]

-

Feenstra, A. D., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 7(4), 54. [Link]

-

Schug, Z. T., Vande Voorde, J., & Gottlieb, E. (2016). The metabolic fate of acetate in cancer. Nature Reviews Cancer, 16(11), 708-717. [Link]

-

Ma, E. H., et al. (2024). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science Advances, 10(22), eadj1431. [Link]

-

NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]

-

Chen, Y., & Li, F. (2019). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Chemical Biology, 14(3), 365-377. [Link]

-

Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968903. [Link]

-

Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(15), 7136-7143. [Link]

-

Abernathy, M., et al. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1859, 301-316. [Link]

-

Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. Retrieved January 12, 2026, from [Link]

-

de Graaf, R. A., et al. (2004). Measurement of the Astrocytic TCA Cycle Flux in Humans Using 13C Labeled Acetate. Proceedings of the 12th Annual Meeting of ISMRM, Kyoto, Japan. [Link]

-

Angelidis, I., et al. (2021). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]

-

Mashimo, T., et al. (2014). Hepatic Gluconeogenesis Influences 13C Enrichment in Lactate in Human Brain Tumors During Metabolism of [1,2-13C]acetate. Journal of Neuro-Oncology, 120(3), 453-460. [Link]

-

Sriram, G., et al. (2007). Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes. PLoS ONE, 2(11), e1108. [Link]

-

Lebon, V., et al. (2009). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. Journal of Cerebral Blood Flow & Metabolism, 29(12), 1941-1952. [Link]

-

Ma, E. H., et al. (2024). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. PubMed, 38809979. [Link]

-

Ma, E. H., et al. (2024). (PDF) 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. ResearchGate. [Link]

-

Zhao, L., et al. (2015). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Enzymology, 562, 395-418. [Link]

-

Angelidis, I., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]

-

Pasternak, T., et al. (1994). and 13C-[14][25] acetate in metabolic labelling studies of yeast and insect cells. Journal of Biotechnology, 32(2), 193-200. [Link]

-

You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3536. [Link]

-

Lunt, S. Y., & Vander Heiden, M. G. (2011). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 22(5), 683-690. [Link]

-

Al-Ibresem, O., & Al-Harrasi, A. (2021). Sample Preparation in Metabolomics. Molecules, 26(2), 443. [Link]

-

Jones, O. A. H. (2021, January 15). Sample preparation in metabolomics [Slides]. RMIT University. [Link]

-

Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 585-596.e4. [Link]

-

Lunt, S. Y., & Vander Heiden, M. G. (2011). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 22(5), 683-690. [Link]

-

Ma, E. H., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. bioRxiv. [Link]

-

Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic non-stationary conditions: An exploratory study. BMC Bioinformatics, 7, 303. [Link]

-

Nagana Gowda, G. A., & Raftery, D. (2014). Sample preparation and data analysis for NMR-based metabolomics. Methods in Molecular Biology, 1198, 3-18. [Link]

-

Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]

Sources

- 1. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. Hepatic Gluconeogenesis Influences 13C Enrichment in Lactate in Human Brain Tumors During Metabolism of [1,2-13C]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. youtube.com [youtube.com]

- 12. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 17. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 18. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.psu.edu [pure.psu.edu]

- 20. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 21. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. isotope.com [isotope.com]

An In-Depth Technical Guide to Vinyl-13C2 Acetate for LC-MS Calibration Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, practical applications, and methodologies for utilizing Vinyl-13C2 acetate as a stable isotope-labeled internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) calibration. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to enhance the accuracy, precision, and robustness of their quantitative analytical workflows.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

At the heart of quantitative LC-MS is the challenge of accurately measuring the concentration of a target analyte in a complex matrix. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that addresses this challenge by employing a stable, isotopically labeled version of the analyte as an internal standard.[][2] This method is predicated on the addition of a known quantity of the isotopically enriched standard to the sample.[3] This "spike" mixes with the naturally occurring, or "light," analyte within the sample.[2]

Because the stable isotope-labeled (SIL) internal standard is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire analytical process. This includes extraction, derivatization, and ionization within the mass spectrometer.[4][5] By measuring the ratio of the labeled to the unlabeled analyte, one can accurately calculate the concentration of the analyte in the original sample, effectively correcting for any losses or variations that may have occurred.[6] This makes IDMS a cornerstone of high-precision analysis, particularly in regulated environments.[3]

This compound: A Closer Look

This compound is a specific type of SIL internal standard where two carbon atoms in the vinyl group of the vinyl acetate molecule are replaced with the heavier, non-radioactive carbon-13 isotope.

Key Properties of this compound:

| Property | Value | Source |

| CAS Number | 106139-40-6 | [7] |

| Molecular Formula | CH3CO2¹³CH=¹³CH2 | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% | |

| Melting Point | -93 °C | [7][8] |

| Boiling Point | 72-73 °C | [7][8] |

| Density | 0.956 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.395 | [8] |

This data is compiled from publicly available information and may vary slightly between suppliers.

The primary advantage of using a ¹³C-labeled standard like this compound lies in the stability of the label. Unlike deuterium (²H) labels, which can sometimes be prone to back-exchange with protons from the solvent or matrix, ¹³C labels are incorporated into the carbon skeleton of the molecule and are therefore not susceptible to exchange.[9] This ensures the isotopic integrity of the standard throughout the analytical procedure.

The "Why": Causality Behind Experimental Choices with this compound

The selection of an internal standard is a critical decision in method development. The use of this compound is driven by its ability to mitigate several sources of analytical variability.

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization of the target analyte due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS. Because this compound has virtually identical physicochemical properties to unlabeled vinyl acetate, it will co-elute and experience the same degree of ion suppression or enhancement.[4] This co-elution allows the ratio of the analyte to the internal standard to remain constant, even in the presence of strong matrix effects, thereby ensuring accurate quantification.

Correcting for Extraction Inefficiencies

During sample preparation, it is rare to achieve 100% recovery of the analyte from the matrix. The recovery can also vary from sample to sample. By adding a known amount of this compound at the beginning of the extraction process, any losses of the analyte will be mirrored by proportional losses of the internal standard. The consistent ratio between the two allows for accurate back-calculation of the original analyte concentration.

Compensating for Instrumental Variability

Fluctuations in the performance of the LC-MS system, such as variations in injection volume or ionization efficiency, can introduce errors in quantification. As both the analyte and the SIL internal standard are analyzed simultaneously, they are subject to the same instrumental conditions. Any drift or variation in the instrument's response will affect both compounds equally, preserving the accuracy of the measured ratio.

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating one. The use of this compound within a well-designed workflow provides inherent checks and balances that contribute to the overall trustworthiness of the results.

Workflow Diagram

Caption: A typical LC-MS workflow utilizing a stable isotope-labeled internal standard.

Step-by-Step Protocol for Preparation of Calibration Standards and Quality Controls

This protocol outlines the general steps for preparing calibration standards and quality control (QC) samples for a quantitative LC-MS assay using this compound.

-

Preparation of Stock Solutions:

-

Analyte Stock Solution: Accurately weigh a known amount of unlabeled vinyl acetate and dissolve it in a suitable solvent (e.g., methanol) to create a primary stock solution of a known concentration (e.g., 1 mg/mL).

-

Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to create a primary IS stock solution (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the primary stock solution. Prepare a working IS solution at a concentration that will yield a suitable response in the mass spectrometer.

-

-

Preparation of Calibration Curve Standards:

-

Pipette a fixed volume of blank matrix (e.g., plasma, urine) into a series of labeled tubes.

-

Spike each tube with a decreasing volume of the analyte working solutions to create a calibration curve with a range of concentrations (e.g., 8-10 non-zero points).

-

Add a fixed volume of the working IS solution to each calibration standard.

-

-

Preparation of Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

-

These are prepared by spiking blank matrix with the analyte from a separately prepared stock solution to ensure independence from the calibration standards.

-

Add the same fixed volume of the working IS solution to each QC sample.

-

-

Sample Extraction:

-

Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all calibration standards, QC samples, and unknown samples.

-

The goal of the extraction is to remove interfering substances from the matrix while efficiently recovering the analyte and internal standard.

-

-

LC-MS Analysis:

-

Inject the extracted samples onto the LC-MS system.

-

The chromatographic method should be optimized to achieve baseline separation of the analyte and internal standard from any potential interferences.

-

The mass spectrometer should be operated in a mode that allows for the selective detection and quantification of both the unlabeled analyte and the ¹³C-labeled internal standard (e.g., Multiple Reaction Monitoring - MRM).

-

Data Analysis and Interpretation

The final step in the workflow is the processing of the acquired data to determine the concentration of the analyte in the unknown samples.

Calibration Curve Construction

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte for each calibration standard. A linear regression analysis is then performed to determine the best-fit line.

Quantification of Unknowns

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and then using the regression equation from the calibration curve to solve for the unknown concentration.

Regulatory Considerations and Method Validation

For applications in drug development and other regulated environments, bioanalytical methods must be validated to ensure their reliability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for method validation.[10][11][12] Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[13][14]

-

Calibration Curve and Linearity: The relationship between the instrumental response and the concentration of the analyte over a defined range.[12]

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of the sample matrix on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The use of a stable isotope-labeled internal standard like this compound is highly recommended in these guidelines as it significantly contributes to the robustness and reliability of the analytical method.[10]

Conclusion

This compound serves as an invaluable tool for researchers, scientists, and drug development professionals seeking to achieve the highest level of accuracy and precision in their quantitative LC-MS analyses. By leveraging the principles of isotope dilution mass spectrometry, this stable isotope-labeled internal standard provides a self-validating system that effectively compensates for the myriad of variables inherent in complex analytical workflows. A thorough understanding of its properties and the rationale behind its use, coupled with meticulous experimental execution and adherence to validation guidelines, will empower scientists to generate high-quality, reliable, and defensible data.

References

- Vertex AI Search. (n.d.). Isotope Dilution Mass Spectrometry (IDMS). Retrieved January 12, 2026.

-